2-Fluoro-4-isobutoxy-benzonitrile
CAS No.: 1394068-69-9
Cat. No.: VC2718971
Molecular Formula: C11H12FNO
Molecular Weight: 193.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1394068-69-9 |
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Molecular Formula | C11H12FNO |
Molecular Weight | 193.22 g/mol |
IUPAC Name | 2-fluoro-4-(2-methylpropoxy)benzonitrile |
Standard InChI | InChI=1S/C11H12FNO/c1-8(2)7-14-10-4-3-9(6-13)11(12)5-10/h3-5,8H,7H2,1-2H3 |
Standard InChI Key | VSDJIFXYRQLGJY-UHFFFAOYSA-N |
SMILES | CC(C)COC1=CC(=C(C=C1)C#N)F |
Canonical SMILES | CC(C)COC1=CC(=C(C=C1)C#N)F |
Introduction
2-Fluoro-4-isobutoxy-benzonitrile is an organic compound characterized by its molecular formula CHFNO. It features a benzene ring with a fluoro group at the second position, an isobutoxy group at the fourth position, and a nitrile group. This unique arrangement of functional groups contributes to its chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Methods
2-Fluoro-4-isobutoxy-benzonitrile can be synthesized through several methods:
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Displacement Reaction: Reacting 2,4-difluorobenzonitrile with sodium isobutoxide in a suitable solvent like dimethylformamide (DMF) yields the target compound.
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Alkylation Method: Starting with 4-Fluoro-2-hydroxybenzonitrile, alkylation of the hydroxyl group with isobutyl bromide or isobutyl chloride in the presence of a base such as potassium carbonate can generate the compound.
Chemical Reactions and Applications
The compound can undergo several types of chemical reactions:
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Palladium-Catalyzed Cross-Coupling Reactions: The fluorine atom allows for reactions with arylboronic acids or esters, enabling the introduction of diverse aryl substituents.
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Nucleophilic Attack on the Nitrile Group: This can lead to the formation of amides, amidines, and other nitrogen-containing heterocycles.
2-Fluoro-4-isobutoxy-benzonitrile is primarily employed as a building block in organic synthesis, particularly in medicinal chemistry. Its potential applications include:
Application Area | Description |
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Medicinal Chemistry | Potential antimicrobial and anticancer properties due to its ability to interact with specific molecular targets. |
Materials Science | Its unique functional groups contribute to diverse chemical properties and reactivity. |
Biological Activity and Potential Applications
Research into the biological activity of 2-Fluoro-4-isobutoxy-benzonitrile suggests potential antimicrobial and anticancer properties. The compound's ability to interact with specific molecular targets may influence various biological pathways, making it a candidate for further investigation in medicinal chemistry.
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